molecular formula C8H15NO B12065658 (1-Allyl-pyrrolidin-2-yl)-methanol

(1-Allyl-pyrrolidin-2-yl)-methanol

Cat. No.: B12065658
M. Wt: 141.21 g/mol
InChI Key: KNHVARJOHSBMHG-UHFFFAOYSA-N
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Description

(1-Allyl-pyrrolidin-2-yl)-methanol (CAS 71548-32-8) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This pyrrolidine derivative is characterized by a hydroxymethyl group and an allyl substituent on the pyrrolidine ring, features that make it a valuable intermediate in organic and medicinal chemistry research. Pyrrolidine rings are a fundamental structural component in a vast array of biologically active molecules, ranging from natural alkaloids to synthetic pharmaceuticals . As such, this compound serves as a versatile building block for the stereoselective synthesis of more complex, pharmacologically relevant compounds . Its primary research applications include its use as a precursor in the development of new drugs and as a chiral scaffold in asymmetric synthesis. The physical properties of this compound include a predicted boiling point of approximately 183.6°C and a flash point of 59.6°C . The canonical SMILES representation for this molecule is C=CCN1CCC(C1)CO . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1-prop-2-enylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(9)7-10/h2,8,10H,1,3-7H2

InChI Key

KNHVARJOHSBMHG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCCC1CO

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Allyl Pyrrolidin 2 Yl Methanol and Analogous N Allyl Pyrrolidine Derivatives

Stereoselective Approaches to Pyrrolidine (B122466) Ring Construction

The precise control of stereochemistry during the formation of the pyrrolidine ring is paramount for accessing enantiomerically pure and diastereomerically defined target molecules. Methodologies are broadly classified based on whether they utilize a pre-existing chiral template or construct the heterocyclic ring from acyclic precursors. mdpi.com

Chiral Synthesis of 2-Substituted Pyrrolidines

A prevalent strategy for synthesizing chiral 2-substituted pyrrolidines involves starting from readily available chiral precursors, most notably the amino acid L-proline or its derivatives like (S)-prolinol. mdpi.comresearchgate.net This "chiral pool" approach ensures the introduction of a defined stereocenter from the outset. For instance, a four-step synthesis of sterically demanding (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl] methanol (B129727) has been achieved with high diastereoselectivity starting from L-proline. researchgate.net

Another powerful method involves the use of chiral auxiliaries. Chiral sulfinamides, particularly the enantiopure tert-butanesulfinamide, have become a benchmark in the stereoselective synthesis of amines and their derivatives. researchgate.net The reaction of nonracemic sulfinimines with organometallic reagents can produce α-sulfinamido trithioformates with excellent diastereoselectivity, which can then be converted to the desired pyrrolidine derivatives. researchgate.net

Enantioselective Catalysis in Pyrrolidine Formation

Enantioselective catalysis offers a more atom-economical and versatile approach to chiral pyrrolidines by creating stereocenters during the reaction sequence. Several catalytic systems have been developed to achieve high enantioselectivity.

One notable method is the use of transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes. These biocatalysts can mediate the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, providing access to both enantiomers with excellent enantiomeric excess (ee >95%). acs.org

Organo-SOMO (Singly Occupied Molecular Orbital) catalysis presents another innovative strategy. This approach enables a formal (3+2) cycloaddition cascade between β-amino aldehydes and olefins to construct enantioenriched pyrrolidines with high efficiency and enantiocontrol. nih.gov The judicious choice of substrate and catalyst antipode allows for the selective formation of various pyrrolidine isomers. nih.gov

Furthermore, Brønsted acid-catalyzed intramolecular hydroamination has been reported for the synthesis of pyrrolidines, including those with quaternary stereocenters. chemrxiv.org The use of an imidodiphosphorimidate (IDPi) catalyst facilitates a stereospecific anti-addition, suggesting a concerted reaction mechanism. chemrxiv.org

Catalytic Method Catalyst Type Starting Materials Key Features Reference
Transaminase-Triggered CyclizationBiocatalyst (Transaminase)ω-chloroketonesAccess to both enantiomers, ee >95% acs.org
Organo-SOMO CycloadditionOrganocatalystβ-amino aldehydes, olefinsModular, high enantiocontrol nih.gov
Intramolecular HydroaminationBrønsted Acid (IDPi)AlkenesForms quaternary stereocenters, stereospecific anti-addition chemrxiv.org

Diastereoselective Control in Pyrrolidine Ring Closure

Achieving diastereoselective control is crucial when multiple stereocenters are formed during the cyclization process. Various strategies have been developed to influence the relative stereochemistry of the substituents on the pyrrolidine ring.

One approach is the N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade. This method allows for the diastereoselective synthesis of functionalized pyrrolidines containing three stereocenters from cinnamylaziridines. scispace.com The nucleophilic attack occurs in an SN2 manner, leading to excellent diastereoselectivity. scispace.com

Another powerful technique is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. chemistryviews.orgacs.org Catalyzed by silver carbonate (Ag₂CO₃), this reaction yields densely substituted pyrrolidines with up to four stereogenic centers in good to excellent regio- and diastereoselectivities. chemistryviews.orgacs.org The (S)-configuration of the sulfinyl group directs the formation of the (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org

Additionally, tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of chiral N-allyl oxazolidines provides a diastereoselective route to pyrrolidines. nih.gov

Method Key Reagent/Catalyst Starting Material Number of Stereocenters Formed Diastereoselectivity Reference
Aziridine Ring ExpansionNBSCinnamylaziridine3Excellent scispace.com
[3+2] CycloadditionAg₂CO₃N-tert-Butanesulfinylazadiene, Azomethine ylideUp to 4Good to Excellent chemistryviews.orgacs.org
Hydrozirconation-CyclizationLewis AcidN-allyl oxazolidine-High nih.gov

N-Allylation Strategies for Pyrrolidine Derivatives

Once the pyrrolidine ring is constructed, the introduction of an allyl group onto the nitrogen atom is the final key step in synthesizing compounds like (1-Allyl-pyrrolidin-2-yl)-methanol.

Direct N-Allylation Methods

Direct N-allylation involves the reaction of a pyrrolidine derivative with an allyl halide or another suitable allylating agent. While conceptually straightforward, these reactions can sometimes suffer from issues like over-alkylation or the need for harsh reaction conditions.

Palladium-Catalyzed Allylic Amination Routes

Palladium-catalyzed allylic amination, also known as the Tsuji-Trost reaction, is a highly versatile and widely used method for forming carbon-nitrogen bonds. researchgate.net This reaction typically involves the reaction of a nucleophile, in this case, a pyrrolidine, with an allylic substrate in the presence of a palladium catalyst.

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For example, palladium-catalyzed carboamination reactions of γ-N-arylamino alkenes with vinyl bromides have been developed to afford N-aryl-2-allyl pyrrolidines with good to excellent diastereoselectivity for trans-2,3- and cis-2,5-disubstituted products. nih.gov Furthermore, tandem N-arylation/carboamination reactions allow for the modular assembly of these heterocyclic compounds from simple precursors. nih.gov

The development of micellar catalysis, where reactions are performed in water using surfactants to form micelles, represents a significant step towards greener chemistry. youtube.com This technology allows for palladium-catalyzed amination reactions to be carried out at parts-per-million (ppm) levels of the palladium catalyst, significantly reducing the amount of precious metal required. youtube.com

N-Allylation Strategy Catalyst Key Features Reference
Direct N-Allylation-Conceptually simple, may require harsh conditions-
Palladium-Catalyzed Allylic AminationPalladium(0) complexesHigh versatility, mild conditions, good diastereoselectivity nih.gov
Micellar CatalysisPalladium nanoparticles in micellesSustainable (water-based), ppm-level catalyst loading youtube.com

Dehydrative Allylation in Amine Synthesis

Dehydrative allylation has emerged as a powerful and atom-economical method for the N-allylation of amines, including the synthesis of N-allyl pyrrolidine derivatives. This approach circumvents the need for pre-activated allyl sources, such as allyl halides, by directly using allyl alcohol.

A notable advancement in this area is the use of a molybdenum oxide on titanium oxide (MoO₃/TiO₂) solid catalyst. organic-chemistry.orgthieme-connect.com This heterogeneous catalyst promotes the dehydrative allylation of various amines with allyl alcohol in a hydrocarbon solvent like octane. thieme-connect.com The reaction proceeds with high efficiency, affording the corresponding N-allylamines in excellent yields. thieme-connect.com A key advantage of this catalytic system is its reusability; it can be recovered and reused multiple times without a significant loss of activity. thieme-connect.com

Another approach involves the cooperative use of photoredox and palladium catalysis. acs.org This system enables the dehydrative coupling of alkylamines with allylic alcohols. acs.org Mechanistic studies suggest that an in-situ generated carboxylic acid activates the allylic alcohol, facilitating its oxidative addition to the palladium center. acs.org This method has been successfully applied to a range of alkylamines, including cyclic amines like 1-phenylpyrrolidine, and various allylic alcohols. acs.org

Enzymatic methods also offer a green and sustainable route to N-allylation. nih.gov A one-pot, two-step biocatalytic system utilizing a carboxylic acid reductase and a reductive aminase can achieve the N-allylation of primary and secondary amines with renewable cinnamic acids. nih.gov This process avoids harsh reaction conditions and selectively produces the desired allylic amines. nih.gov

Catalyst SystemSubstratesProductKey Features
MoO₃/TiO₂Amines, Allyl alcoholN-AllylaminesHeterogeneous, reusable catalyst, high yields. thieme-connect.com
Photoredox/Pd(OAc)₂/BiarylphosphineAlkylamines, Allylic alcoholsHomoallylic aminesMild conditions, broad substrate scope. acs.org
Carboxylic Acid Reductase/Reductive AminaseAmines, Cinnamic acidsAllylic aminesEnzymatic, sustainable, selective. nih.gov

Novel Cyclization Reactions to Form the Pyrrolidine Core

The construction of the pyrrolidine ring itself is a critical step in the synthesis of this compound and its analogues. Several novel cyclization strategies have been developed to achieve this with high efficiency and stereocontrol.

[3+2] Cycloaddition Reactions for Pyrrolidine Ring Systems

The [3+2] cycloaddition reaction is a powerful and atom-economical method for the construction of five-membered rings, including the pyrrolidine skeleton. nih.govnumberanalytics.com This reaction typically involves the union of a 1,3-dipole with a dipolarophile. numberanalytics.com

A prominent strategy involves the use of azomethine ylides as the 1,3-dipole. These can be generated in situ from various precursors, such as α-amino acids or by the reductive activation of amides and lactams. mdpi.comnih.gov For instance, glycine-based [3+2] cycloaddition provides an efficient route to pyrrolidine-containing polycyclic compounds. mdpi.com This method is characterized by few synthetic steps, minimal byproduct formation, and high atom economy. mdpi.com The reaction can be performed intramolecularly to create complex polycyclic systems. mdpi.com

Three-component [3+2] cycloaddition reactions have also been developed, offering a pot, atom, and step economy (PASE) approach to spirooxindole-pyrrolidines. rsc.orgnih.gov These reactions can utilize nonstabilized azomethine ylides derived from the α-C–H functionalization of cyclic amines. rsc.orgnih.gov The diastereoselectivity of these reactions can often be controlled to afford specific stereoisomers. acs.org

Catalytic systems, often employing silver or iridium complexes, have been developed to facilitate these cycloadditions under mild conditions. nih.govacs.org For example, an iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams allows for the synthesis of a broad range of functionalized pyrrolidines. nih.gov

1,3-Dipole SourceDipolarophileCatalyst/ConditionsProduct Type
GlycineAlkenesHeatPolycyclic pyrrolidines mdpi.com
Cyclic Amines, AldehydesOlefinic OxindolesAcidic AdditiveSpirooxindole-pyrrolidines rsc.orgnih.gov
N-tert-Butanesulfinyl imine, Glycine α-imino ester derivative-Ag₂CO₃Densely substituted pyrrolidines acs.org
Tertiary Amides/LactamsElectron-deficient alkenesIrCl(CO)(PPh₃)₂Highly substituted pyrrolidines nih.gov

Carbocyclization of Allylpropargyl Amines

The carbocyclization of allylpropargyl amines provides another versatile route to the pyrrolidine core. A notable method involves a Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et₂Zn. nih.gov This reaction is highly regio- and stereoselective, tolerating a variety of substituents on the alkyne portion of the molecule. nih.gov This methodology has been successfully applied to the synthesis of various heteroatom-containing pyrrolidine derivatives. nih.gov

In contrast, other catalytic systems, such as those based on zirconium, have shown lower efficacy for the cyclization of certain N-allyl-substituted propargylamines. nih.gov

Intramolecular Amination Reactions

Intramolecular amination reactions, particularly hydroamination, represent a direct and efficient approach to constructing the pyrrolidine ring. thieme-connect.de These reactions involve the addition of an amine N-H bond across a carbon-carbon double or triple bond within the same molecule.

Transition metal catalysis is often employed to facilitate these transformations. For example, iron-catalyzed intramolecular hydroamination of unactivated olefins provides a mild and efficient route to pyrrolidines. thieme-connect.de This method is tolerant of air and water and can be used to synthesize interesting spiro-pyrrolidine structures. thieme-connect.de Palladium-catalyzed intramolecular amination of alkenes is another powerful tool, where the initial aminopalladation can be followed by various subsequent transformations. rsc.org

Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for the synthesis of pyrrolidines. nih.gov This method proceeds through a proposed Cu(I)/Cu(II) catalytic cycle. nih.gov Furthermore, a metal-free, Lewis acid-mediated reductive hydroamination cascade of enynyl amines has been shown to produce stereoselective pyrrolidines. acs.org

More recently, a Brønsted acid-catalyzed intramolecular hydroamination has been reported for the enantioselective synthesis of pyrrolidines, including those with quaternary stereocenters. chemrxiv.org

Catalyst/ReagentSubstrateKey Features
FeCl₃·6H₂OAminoolefinsMild, tolerates air and water. thieme-connect.de
Palladium complexesAlkenyl aminesVersatile, allows for subsequent functionalization. rsc.org
[TpˣCuL] complexesN-fluoride amidesUtilizes C-H amination. nih.gov
TMSOTfEnynyl aminesMetal-free, stereoselective cascade reaction. acs.org
Imidodiphosphorimidate (IDPi)AlkenesBrønsted acid catalysis, enantioselective. chemrxiv.org

Multicomponent Reactions for Pyrrolidine-Based Structures

Multicomponent reactions (MCRs) have gained prominence as a sustainable and efficient strategy for the synthesis of complex molecules like pyrrolidine derivatives. tandfonline.comresearchgate.net MCRs offer significant advantages, including high atom and step economy, reduced waste generation, and operational simplicity. tandfonline.comtandfonline.com

A variety of MCRs have been developed for the synthesis of pyrrolidines, often involving the in-situ generation of key intermediates like azomethine ylides. tandfonline.com For instance, a one-pot, five-component cycloaddition reaction has been reported for the synthesis of pyrazolo-N-methyl-piperidine based spiro-indenoquinoxaline pyrrolidine hybrids. tandfonline.com

Other MCRs for pyrrolidine synthesis include catalyst-based reactions, catalyst-free methods, and those employing ultrasound or microwave irradiation to accelerate the reaction. tandfonline.comtandfonline.com For example, substituted N-aryl-pyrrolidines can be prepared via an intramolecular Michael addition in a multicomponent fashion using a tributylphosphine (B147548) catalyst. tandfonline.com The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones can also be achieved through a multicomponent reaction of aromatic aldehydes, aniline, and ethyl 2,4-dioxovalerate. beilstein-journals.org

The strategic application of MCRs allows for the rapid generation of diverse libraries of pyrrolidine-based structures, which is highly valuable in drug discovery and materials science. nih.gov

Reaction TypeComponentsCatalyst/ConditionsProduct Type
Five-component cycloadditionNinhydrin, 1,2-phenylenediamine, sarcosine, dipolarophile, hydrazine (B178648) hydrateMethanol, refluxSpiro-indenoquinoxaline pyrrolidine hybrids tandfonline.com
Intramolecular Michael additionAldehydes, amines, trimethylsilyl (B98337) cyanide, methyl acrylatePBu₃Substituted N-aryl-pyrrolidines tandfonline.com
Condensation/CyclizationAromatic aldehydes, aniline, ethyl 2,4-dioxovalerateAcetic acid1,4,5-Trisubstituted pyrrolidine-2,3-diones beilstein-journals.org

Mechanistic Investigations and Theoretical Studies of Reactions Involving 1 Allyl Pyrrolidin 2 Yl Methanol Precursors

Exploration of Pyrrolidine (B122466) Ring-Forming Mechanisms

The construction of the pyrrolidine skeleton can be achieved through a variety of reaction mechanisms, each with its own unique characteristics and applications. These methods range from cycloaddition reactions to radical-mediated and metal-catalyzed processes.

Pathways of Cycloaddition Reactions

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of pyrrolidine rings. nih.gov Among these, the [3+2] cycloaddition of azomethine ylides with alkenes is a widely studied method for generating substituted pyrrolidines with a high degree of stereoselectivity. rsc.orgosaka-u.ac.jp These reactions can be catalyzed by various organocatalysts, and their versatility allows for the synthesis of a wide array of pyrrolidine derivatives. whiterose.ac.uk

A notable strategy involves the iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams. unife.it This method, utilizing Vaska's complex, allows for subsequent regio- and diastereoselective inter- and intramolecular dipolar cycloaddition reactions with electron-deficient alkenes, providing access to complex pyrrolidine architectures under mild conditions. unife.it Photocatalytic [3+2] cycloadditions of cyclopropyl (B3062369) ketones with hydrazones, employing a redox auxiliary strategy, have also been developed to expand the scope of these reactions to include C=N electrophiles. nih.gov

Furthermore, a photo-promoted ring contraction of readily available pyridines with silylborane has been reported to yield pyrrolidine derivatives. osaka-u.ac.jpnih.gov The proposed mechanism for this transformation involves the formation of a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide as key intermediates. osaka-u.ac.jpnih.gov

Reaction TypeKey FeaturesCatalyst/PromoterReference
[3+2] CycloadditionHigh stereoselectivity, atom-economicalOrganocatalysts, Metal complexes rsc.orgwhiterose.ac.uk
Iridium-Catalyzed Reductive CycloadditionMild conditions, broad scopeVaska's complex [IrCl(CO)(PPh3)2] unife.it
Photocatalytic [3+2] CycloadditionRedox auxiliary strategy, expands scopePhotoredox catalyst nih.gov
Photo-Promoted Ring ContractionUtilizes abundant starting materialsSilylborane osaka-u.ac.jpnih.gov

Radical-Mediated Cyclization Mechanisms

Radical cyclizations offer a complementary approach to pyrrolidine synthesis, often proceeding via 5-exo-trig pathways. Iminyl radical cyclizations, in particular, have emerged as a significant subset of nitrogen-centered radical reactions. nsf.gov These reactions can be initiated through single-electron transfer (SET) reduction of O-acyloximes or O-aryloximes. nsf.gov

Microwave-promoted iminyl radical cyclizations have been shown to be effective, with reaction conditions optimized for temperature and solvent polarity. nsf.gov For instance, the cyclization of O-phenyloxime in the presence of an allylsulfone radical trap proceeds with improved yields at elevated temperatures. nsf.gov The use of substrates capable of β-elimination of a thiyl radical after cyclization provides an alternative to radical traps, leading to the formation of functionalized pyrrolines. nsf.gov

Reductive radical cyclization of N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide (B1212193) using tris(trimethylsilyl)silane (B43935) (TTMSS) and AIBN under UV irradiation has also been demonstrated to produce pyrrolidines with a notable preference for the cis isomer. organic-chemistry.org

Metal-Catalyzed Mechanistic Cycles (e.g., Heteropalladation)

Transition metal catalysis plays a pivotal role in the synthesis of pyrrolidines, enabling a diverse range of transformations. organic-chemistry.org Copper-catalyzed intramolecular C–H amination of N-fluoride amides provides an efficient route to pyrrolidines. nih.gov Mechanistic studies, including the isolation of a fluorinated copper(II) complex, suggest a pathway involving a single-electron transfer (SET) step followed by ring closing. nih.gov

Palladium-catalyzed reactions are also prominent in pyrrolidine synthesis. For example, the palladium-catalyzed alkene carboamination of (hetero)arylthianthrenium triflates is proposed to proceed through a syn-heteropalladation mechanistic pathway. organic-chemistry.org Furthermore, the first palladium-catalyzed enantioselective rsc.orgnih.gov-rearrangement of allylic amine N-oxides, which can be considered a formal asymmetric Meisenheimer rearrangement, is suggested to occur via a cyclization-mediated mechanism. acs.org

MetalReaction TypeKey Mechanistic StepReference
CopperIntramolecular C–H AminationSingle-Electron Transfer (SET) nih.gov
PalladiumAlkene Carboaminationsyn-Heteropalladation organic-chemistry.org
Palladium rsc.orgnih.gov-Rearrangement of Allylic Amine N-OxidesCyclization-mediated acs.org

Rearrangement Processes in Allylic Systems

Allylic rearrangements are a class of organic reactions where a double bond shifts within an allyl chemical compound. lscollege.ac.in These rearrangements can occur through various mechanisms, including SN1' and SN2' pathways, and are particularly relevant in the synthesis of allylic amines, which can be precursors to compounds like (1-Allyl-pyrrolidin-2-yl)-methanol. lscollege.ac.inwikipedia.org

A notable example is the rsc.orgnih.gov-sigmatropic rearrangement of allylic sulfimides, which can be generated enzymatically. nih.gov A cytochrome P450 variant has been engineered to catalyze the enantioselective imidation of prochiral allylic sulfides, leading to the formation of allylic sulfimides. These intermediates then spontaneously undergo a rsc.orgnih.gov-rearrangement to produce enantioenriched protected allylic amines. nih.gov This strategy introduces a new biocatalytic route to chiral allylic amines. nih.gov

The palladium-catalyzed enantioselective rsc.orgnih.gov-rearrangement of allylic amine N-oxides also provides a route to chiral nonracemic aliphatic allylic alcohol derivatives under mild conditions. acs.org

Elucidation of Stereochemical Induction Mechanisms

The control of stereochemistry is a critical aspect of pyrrolidine synthesis, given that many biologically active pyrrolidine-containing molecules are chiral. nih.gov The non-planar nature of the pyrrolidine ring can give rise to multiple stereoisomers, making stereoselective synthesis a significant challenge. nih.gov

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are highly versatile for achieving stereochemical diversity in pyrrolidine synthesis. rsc.org Stereodivergent approaches, which yield different stereoisomers from the same starting materials, are particularly noteworthy. rsc.org

In the context of enzymatic synthesis, transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses for both enantiomers. nih.govacs.org The choice of transaminase dictates the stereochemical outcome. nih.govacs.org

Computational studies have provided insights into stereochemical induction. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have shown that kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org The proposed mechanism involves the formation of an enamine form stabilized by an intramolecular hydrogen bond. beilstein-journals.org

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of pyrrolidine synthesis. rsc.orgresearchgate.net Density functional theory (DFT) calculations are frequently used to map potential energy surfaces, identify transition states, and determine the relative energies of intermediates, thereby providing a detailed picture of the reaction pathway. beilstein-journals.org

For instance, a quantum chemical study of the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed the energy barriers for each step, including Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. rsc.org Such calculations can reveal the rate-limiting steps and provide a rationale for observed product distributions.

In the study of the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory were used to propose a reaction mechanism and explain the observed product formation based on the lowest activation energy pathway. beilstein-journals.org Computational methods have also been employed to understand the unusual selectivities observed in certain iridium-catalyzed dipolar cycloaddition reactions, revealing a delicate balance between asynchronicity and interaction energies in the transition states. unife.it

Furthermore, quantum-chemical analysis has been used to investigate the conformational equilibrium and stereoelectronic effects in fluorinated pyrrolidines, highlighting the role of the anomeric and gauche effects in determining conformer stabilities. beilstein-journals.org

Density Functional Theory (DFT) Calculations for Reaction Paths

Density Functional Theory (DFT) has become a powerful tool for elucidating the pathways of complex organic reactions. For reactions involving precursors to this compound, such as the reduction of N-allylproline or its esters, DFT calculations can map out the energetics of various possible routes. These calculations help in identifying the most plausible reaction mechanism by evaluating the energies of reactants, intermediates, transition states, and products.

In a typical study, the geometries of all stationary points along a proposed reaction coordinate are optimized, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)). beilstein-journals.org The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental observations. For instance, in the reduction of an N-allylated proline derivative to this compound, DFT can be used to compare a direct reduction pathway with a mechanism involving intermediate species.

The calculations can reveal key electronic and structural features that govern the reaction. For example, the interaction between the catalyst and the substrate, the role of solvent molecules, and the electronic effects of the allyl group can all be modeled. The results often show that specific conformations are significantly lower in energy, thereby directing the reaction along a particular path. beilstein-journals.org

Below is a hypothetical data table illustrating the kind of results that might be obtained from a DFT study on the reduction of N-allylproline methyl ester to this compound, comparing two different reducing agents.

Table 1: DFT Calculated Energies for the Reduction of N-Allylproline Methyl Ester

Species Pathway A (Reducing Agent X) Relative Energy (kcal/mol) Pathway B (Reducing Agent Y) Relative Energy (kcal/mol)
Reactants 0.0 0.0
Reactant-Catalyst Complex -5.2 -4.8
Transition State 1 +15.8 +18.2
Intermediate -10.1 -8.5
Transition State 2 +12.3 +15.1
Product Complex -25.6 -22.4

Note: Data is illustrative and based on typical values for similar reactions.

Transition State Analysis and Energy Profiling

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate between two intermediates or between reactants and products. The energy of this state, known as the activation energy, is a key determinant of the reaction rate.

Transition state analysis for reactions of this compound precursors involves locating the TS structures using computational methods and then performing a frequency calculation to confirm that they are indeed first-order saddle points (i.e., they have exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms as they traverse the energy barrier. rsc.org

The following table provides an example of the energetic data that would be used to construct such a profile for a hypothetical reaction step.

Table 2: Energy Profile Data for a Key Reaction Step

Parameter Value (kcal/mol)
Energy of Reactants 0.0
Energy of Transition State +21.5
Energy of Products -15.0
Activation Energy (Forward) +21.5
Activation Energy (Reverse) +36.5

Note: Data is illustrative.

Kinetic Studies and Reaction Rate Determination

While theoretical calculations provide invaluable insight, they are most powerful when validated by experimental data. Kinetic studies are the experimental counterpart to theoretical energy profiling, providing information about the rate at which a reaction proceeds and how that rate is affected by various factors such as reactant concentrations, temperature, and catalysts.

For reactions involving precursors to this compound, kinetic experiments would typically involve monitoring the concentration of a reactant or product over time under controlled conditions. This data can then be used to determine the reaction order with respect to each reactant and to calculate the rate constant (k).

The Arrhenius equation, k = A * exp(-Ea / RT), provides a direct link between the experimentally determined rate constant and the activation energy (Ea), which can be compared with the activation energy calculated from DFT. This comparison is a crucial test of the accuracy of the theoretical model. Discrepancies between experimental and calculated values can point to inaccuracies in the proposed mechanism or the computational method, prompting further investigation.

A summary of hypothetical kinetic data for the formation of a this compound precursor is presented below.

Table 3: Kinetic Data for the Formation of a this compound Precursor

Temperature (K) Rate Constant (k, s⁻¹) Activation Energy (Ea, kcal/mol)
298 1.5 x 10⁻⁴ 20.8
308 3.1 x 10⁻⁴ 20.8

Note: Data is illustrative.

By combining DFT calculations, transition state analysis, and experimental kinetic studies, a comprehensive and detailed understanding of the reaction mechanisms for the synthesis of this compound and its precursors can be achieved. This integrated approach is fundamental to the rational design of more efficient and selective synthetic routes in modern organic chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Allyl Pyrrolidin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within (1-Allyl-pyrrolidin-2-yl)-methanol. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the coupling between neighboring protons provides information about their connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the allyl group, and the methanol (B129727) moiety. The protons on the pyrrolidine ring typically appear as complex multiplets in the upfield region of the spectrum. The methine proton at the C2 position, being adjacent to both the nitrogen atom and the hydroxymethyl group, would likely resonate at a downfield position compared to the other ring protons. The two diastereotopic protons of the hydroxymethyl group are expected to show distinct signals, possibly as a doublet of doublets, due to coupling with the C2 proton.

The allyl group protons will exhibit characteristic signals. The internal vinylic proton (-CH=CH₂) will appear as a multiplet due to coupling with both the terminal vinylic protons and the allylic methylene (B1212753) protons. The two terminal vinylic protons (=CH₂) are diastereotopic and will likely appear as two separate multiplets. The allylic methylene protons (-CH₂-CH=) will also resonate as a multiplet, coupled to the internal vinylic proton. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Pyrrolidine ring protons (CH₂)1.5 - 2.0m
Pyrrolidine ring proton (CH at C2)2.8 - 3.2m
Allyl methylene protons (-NCH₂-)3.0 - 3.5m
Hydroxymethyl protons (-CH₂OH)3.4 - 3.8dd
Terminal vinyl protons (=CH₂)5.0 - 5.3m
Internal vinyl proton (-CH=)5.7 - 6.0m
Hydroxyl proton (-OH)Variablebr s

Note: Expected chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. m = multiplet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The pyrrolidine ring carbons are expected to resonate in the aliphatic region of the spectrum. The C2 carbon, being bonded to both a nitrogen atom and a hydroxymethyl group, will be the most downfield of the pyrrolidine carbons. The carbons of the allyl group will have characteristic chemical shifts, with the terminal vinyl carbon (=CH₂) appearing more upfield than the internal vinyl carbon (-CH=). The hydroxymethyl carbon (-CH₂OH) will appear in the region typical for alcohol carbons.

Carbon Assignment Expected Chemical Shift (ppm)
Pyrrolidine ring carbons (C3, C4)20 - 30
Pyrrolidine ring carbon (C5)50 - 60
Allyl methylene carbon (-NCH₂-)55 - 65
Pyrrolidine ring carbon (C2)60 - 70
Hydroxymethyl carbon (-CH₂OH)60 - 70
Terminal vinyl carbon (=CH₂)115 - 120
Internal vinyl carbon (-CH=)130 - 140

Note: Expected chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the ¹H-¹H coupling networks within the molecule. Cross-peaks would be observed between geminal and vicinal protons, allowing for the tracing of the proton connectivity within the pyrrolidine ring and the allyl group. This would help in assigning the complex multiplets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon spectra. This is invaluable for the definitive assignment of the ¹³C NMR signals based on the more readily assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is particularly useful for determining the stereochemistry at the C2 position of the pyrrolidine ring and the relative orientation of the substituents.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups in this compound. The FT-IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic pyrrolidine ring and the allylic methylene group would appear in the 2850-3000 cm⁻¹ region. The C-H stretching of the vinyl group is expected just above 3000 cm⁻¹. The C=C stretching vibration of the allyl group would give rise to a peak around 1640 cm⁻¹. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring is expected in the 1000-1250 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed in the 1000-1050 cm⁻¹ range.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (vinyl)3010 - 3095
C-H stretch (aliphatic)2850 - 3000
C=C stretch (alkene)1640 - 1680
C-N stretch (tertiary amine)1000 - 1250
C-O stretch (primary alcohol)1000 - 1050

Note: Expected wavenumbers are based on typical ranges for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group, the hydroxymethyl group, or the allyl group. Alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is also a characteristic fragmentation pathway for such amines. The base peak in the spectrum would correspond to the most stable fragment ion. For instance, the loss of the hydroxymethyl radical would lead to the formation of a stable N-allylpyrrolidinium cation.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon interaction with ultraviolet and visible light, providing insights into its electronic structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. For this compound, the expected electronic transitions would primarily involve the non-bonding electrons on the nitrogen and oxygen atoms (n → σ* or n → π* transitions) and the π electrons of the allyl group (π → π* transitions).

Hypothetical Electronic Transition Expected Wavelength Range (nm) Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)
n → σ* (N, O)< 200100 - 3,000
π → π* (C=C)~170-190> 10,000
n → π*Not applicable for isolated allyl groupLow

Note: This table represents expected ranges for the given chromophores and may not reflect the actual experimental values for this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid structure and chromophores capable of absorbing and re-emitting light.

No specific fluorescence data for this compound has been reported in the reviewed scientific literature.

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous structural information.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) analysis is the gold standard for molecular structure determination. nih.gov This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

To perform SC-XRD on this compound, a suitable single crystal would need to be grown. The crystallographic data obtained would include the crystal system, space group, and unit cell dimensions. This information provides a definitive confirmation of the compound's connectivity and stereochemistry. Although SC-XRD is a powerful technique, obtaining crystals of sufficient size and quality can be a significant challenge. nih.gov

There are no published single-crystal X-ray diffraction studies specifically for this compound in the available literature.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. nih.gov Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. nih.gov

PXRD is a rapid and non-destructive method often used for:

Identifying crystalline phases by comparing the experimental pattern to a database of known patterns. nih.gov

Determining the purity of a crystalline sample. researchgate.net

Analyzing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.gov

While a full structure solution from PXRD data alone is more complex than from SC-XRD, it can be used to refine a known crystal structure or to identify a material if a reference pattern is available. nih.govrsc.org For this compound, a PXRD pattern would be a valuable tool for quality control and for studying its solid-state properties.

Catalytic Applications and Ligand Design Principles of 1 Allyl Pyrrolidin 2 Yl Methanol

Design and Synthesis of (1-Allyl-pyrrolidin-2-yl)-methanol as a Chiral Ligand

The design of this compound as a chiral ligand is predicated on the strategic placement of functional groups around a robust pyrrolidine (B122466) core. The allyl group at the nitrogen atom offers a site for potential modification or for influencing the steric environment around a coordinated metal center. The hydroxymethyl group at the C2 position provides a crucial coordination site, enabling the formation of stable chelate complexes with transition metals. The inherent chirality of the pyrrolidine ring, typically derived from natural sources like proline, is the key to inducing enantioselectivity in catalytic reactions.

The synthesis of this compound can be achieved through several synthetic routes, often starting from commercially available chiral precursors such as (S)- or (R)-prolinol. A common strategy involves the N-allylation of the pyrrolidine ring, which can be accomplished by reacting prolinol with an allyl halide, such as allyl bromide, in the presence of a base. Another approach involves the reduction of an N-allyl-proline derivative. For instance, the synthesis could start from L-proline, which is first N-allylated and then the carboxylic acid is reduced to the corresponding alcohol.

A plausible synthetic pathway could involve the following steps:

N-Allylation of a Proline Derivative: Starting with a protected proline, such as its methyl ester, the nitrogen can be allylated using allyl bromide.

Reduction of the Ester: The methyl ester of N-allylproline can then be reduced to the corresponding alcohol, this compound, using a reducing agent like lithium aluminum hydride.

While specific literature detailing the synthesis of this compound is not abundant, the methodologies for the synthesis of analogous 2-(hydroxymethyl)pyrrolidine derivatives are well-established nih.govgoogle.com. These methods often involve the reductive amination of a suitable aldehyde with a pyrrolidine precursor or the modification of a pre-existing pyrrolidine scaffold nih.gov.

Integration into Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. While there is no specific literature detailing the integration of this compound as a chiral auxiliary, its structural features suggest potential in this area. The hydroxyl group could be used to attach the auxiliary to a substrate, and the chiral pyrrolidine ring would then control the facial selectivity of a subsequent reaction. The allyl group could serve as a handle for further transformations or be removed after the desired stereoselective step. The principle relies on the auxiliary creating a diastereomeric intermediate that favors the formation of one enantiomer of the product over the other.

Coordination Chemistry with Transition Metals

The this compound molecule is an excellent candidate for a bidentate ligand in transition metal catalysis. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxymethyl group can coordinate to a metal center, forming a stable five-membered chelate ring. The allyl group can also potentially interact with the transition metal, leading to more complex coordination modes, or it can remain as a pendant arm influencing the steric and electronic properties of the catalyst wikipedia.orgnumberanalytics.com.

The coordination of the allyl group can occur in an η²-fashion (pi-coordination of the double bond) or it might not directly coordinate, instead influencing the catalytic activity through steric hindrance researchgate.net. The nature of the metal and the reaction conditions would dictate the precise coordination mode. Transition metal allyl complexes are a well-studied class of compounds, and the principles governing their formation and reactivity can be applied to complexes of this compound wikipedia.orgnumberanalytics.com.

Metal CenterPotential Coordination ModePotential Application
Palladium (Pd)N,O-chelationAsymmetric allylic alkylation
Rhodium (Rh)N,O-chelationAsymmetric hydrogenation
Copper (Cu)N,O-chelationAsymmetric conjugate addition
Zinc (Zn)N,O-chelationAsymmetric aldol (B89426) reactions

This table presents potential coordination complexes and applications based on the known chemistry of similar pyrrolidine-based ligands. Specific experimental data for this compound complexes is limited.

Role as an Organocatalyst in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. Pyrrolidine derivatives are among the most successful classes of organocatalysts, with proline and its analogs being extensively studied and applied.

Pyrrolidine-Derived Organocatalysts in Stereoselective Transformations

Pyrrolidine-based organocatalysts, including this compound, are known to catalyze a wide range of stereoselective transformations. These reactions typically proceed through the formation of a transient enamine or iminium ion intermediate. The chiral environment provided by the pyrrolidine scaffold directs the approach of the reaction partner, leading to high levels of enantioselectivity nih.govrsc.org. The substituent at the C2 position, in this case, the hydroxymethyl group, plays a crucial role in establishing this chiral environment through hydrogen bonding or steric interactions.

Mechanisms of Organocatalytic Action

The primary mechanism of action for pyrrolidine-based organocatalysts like this compound in reactions involving carbonyl compounds is the formation of a nucleophilic enamine intermediate. This occurs through the reaction of the secondary amine of the pyrrolidine with a ketone or aldehyde. The resulting enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles.

In a typical asymmetric Michael addition, for example, the enamine formed from the catalyst and a donor aldehyde or ketone attacks a nitroalkene. The stereochemical outcome is controlled by the conformation of the enamine and the direction of attack of the electrophile, which is influenced by the steric bulk and electronic properties of the catalyst's substituents. The hydroxymethyl group can act as a hydrogen bond donor to orient the incoming electrophile, while the allyl group can provide steric shielding to block one face of the enamine. After the carbon-carbon bond formation, the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst.

Catalytic Performance in Specific Organic Reactions

The table below presents representative data for a related pyrrolidine-based organocatalyst in the asymmetric Michael addition, illustrating the typical performance that could be expected from a well-designed catalyst of this class.

EntryAldehydeNitroolefinSolventTemp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanal(E)-β-NitrostyreneMethylcyclohexane08792:885
2Butanal(E)-β-NitrostyreneToluene08590:1082
3Propanal(E)-2-(2-Nitrovinyl)furanDichloromethane-208295:590

Data presented is for a related pyrrolidine organocatalyst with a bulky C2 substituent and is intended to be representative beilstein-journals.org. Specific data for this compound is not available.

Catalytic Applications of this compound Remain Undocumented in Publicly Available Research

Despite extensive searches of scientific literature and chemical databases, no specific information regarding the catalytic applications of the chemical compound this compound has been found.

The investigation sought to detail the use of this compound in the field of asymmetric catalysis, with a particular focus on its role in asymmetric transformations and its selectivity and efficiency in catalytic cycles, as outlined by the user's request. However, there is a notable absence of published research, including scholarly articles, patents, or database entries, that describes the use of this specific compound as a catalyst or ligand in reactions such as cycloadditions or aminations.

While the broader class of pyrrolidine-based compounds, particularly derivatives of prolinol, are well-established as effective organocatalysts and ligands in a variety of asymmetric syntheses, the specific N-allyl substituted derivative, this compound, does not appear in the available scientific record in this context.

Consequently, it is not possible to provide an article on the catalytic applications and ligand design principles of this compound, as there are no research findings to report for the specified subsections:

Selectivity and Efficiency Studies in Catalytic Cycles

Without any data on its performance in these areas, no informative and scientifically accurate content can be generated. Further research would be required to synthesize and evaluate the catalytic potential of this compound to address the topics outlined.

Q & A

Q. How is this compound characterized for structural confirmation and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the allyl and pyrrolidine moieties. High-Performance Liquid Chromatography (HPLC) with polar columns (e.g., C18) under gradient elution (methanol/water) assesses purity . Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) determines melting points (e.g., 128–131°C for analogous compounds) .

Q. What biological activity screening protocols are applicable to this compound?

  • Methodological Answer : Antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity testing (MTT assays on cancer cell lines) are standard. For enzyme inhibition studies, kinetic assays (e.g., fluorometric or colorimetric) with targets like acetylcholinesterase or proteases are recommended. Data interpretation requires normalization to controls and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Design of Experiments (DoE) evaluates factors like solvent polarity (methanol vs. DMF), catalyst loading (e.g., EDC·HCl), and reaction time. For instance, refluxing in ethanol with NaOH increases ester hydrolysis efficiency, while triethylamine minimizes side reactions during coupling steps . Response surface methodology (RSM) identifies optimal conditions, balancing yield (>80%) and purity (>95%).

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurity profiles. Mitigation strategies include:
  • Replicating assays across independent labs with standardized protocols.
  • Comparative analysis using orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Purity reassessment via GC-MS or elemental analysis to rule out batch-specific impurities .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases), using SMILES/InChI descriptors (e.g., OC[C@@H]1CCCN1C(=O)c1ccccc1OC) for alignment . QSAR models correlate substituent effects (e.g., allyl vs. benzyl groups) with activity trends .

Q. Which advanced analytical methods are suitable for detecting degradation products under stress conditions?

  • Methodological Answer : Forced degradation studies (acid/base, thermal, oxidative) followed by UPLC-QTOF-MS identify degradation pathways. For example, oxidation of the allyl group may form epoxides, detectable via characteristic mass fragments (e.g., m/z +16). Stability-indicating HPLC methods with photodiode array (PDA) ensure resolution of degradants .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, enhancing allylation efficiency. Protic solvents (methanol) may protonate intermediates, reducing nucleophilicity. Solvent screening via Kamlet-Taft parameters (π*, α, β) quantifies these effects, with methanol’s α = 0.98 favoring hydrogen bonding .

Q. What role does computational modeling play in predicting metabolic pathways?

  • Methodological Answer : Tools like ADMET Predictor™ simulate Phase I/II metabolism. For this compound, cytochrome P450 (CYP3A4) likely mediates allylic oxidation, forming a diol metabolite. Molecular dynamics (MD) simulations assess binding to CYP active sites, validated by in vitro microsomal assays .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization improves stability for long-term storage (−80°C). Excipient compatibility (e.g., with mannitol or cyclodextrins) prevents hygroscopic degradation, assessed by DSC and XRPD .

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